REACTION_CXSMILES
|
O.O.O.[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7].C1CCN2C(=NCCC2)CC1>CCOCC>[OH2:7].[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
O.O.O.FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
that was filtered
|
Type
|
WASH
|
Details
|
washed with Et2O (3×2 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O.FC(C(=O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 892.4 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 323.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7].C1CCN2C(=NCCC2)CC1>CCOCC>[OH2:7].[F:4][C:5]([F:13])([F:12])[C:6]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
O.O.O.FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
that was filtered
|
Type
|
WASH
|
Details
|
washed with Et2O (3×2 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O.FC(C(=O)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 892.4 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 323.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |